1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea
Description
1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea is a complex organic compound featuring a unique combination of oxazole, phenylethyl, pyridine, and oxan structures
Properties
IUPAC Name |
1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c27-22(25-18-8-11-28-20(14-18)17-7-4-9-23-15-17)26-19(21-24-10-12-29-21)13-16-5-2-1-3-6-16/h1-7,9-10,12,15,18-20H,8,11,13-14H2,(H2,25,26,27)/t18-,19?,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLATIJKSPOZSU-YSSMNDQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1NC(=O)NC(CC2=CC=CC=C2)C3=NC=CO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](C[C@@H]1NC(=O)NC(CC2=CC=CC=C2)C3=NC=CO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, which can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids. The phenylethyl group is introduced through Friedel-Crafts alkylation, while the pyridine and oxan moieties are incorporated through nucleophilic substitution and ring-closing reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyridine rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-oxazole derivatives: Known for their antimicrobial and anticancer properties.
Phenylethylamines: Commonly found in neurotransmitters and psychoactive drugs.
Pyridine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
1-[1-(1,3-oxazol-2-yl)-2-phenylethyl]-3-[(2R,4R)-2-pyridin-3-yloxan-4-yl]urea is unique due to its combination of these functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
